2-(N-(6,7-Dichloro-1,4-benzodioxan-2-ylmethyl)-N-methylamino)ethanol
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Overview
Description
2-(N-(6,7-Dichloro-1,4-benzodioxan-2-ylmethyl)-N-methylamino)ethanol is a chemical compound characterized by its unique structure, which includes a benzodioxan ring substituted with chlorine atoms and an ethanolamine side chain. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(N-(6,7-Dichloro-1,4-benzodioxan-2-ylmethyl)-N-methylamino)ethanol typically involves the following steps:
Formation of the Benzodioxan Ring: The initial step involves the synthesis of the benzodioxan ring, which is achieved through the cyclization of appropriate precursors under controlled conditions.
Chlorination: The benzodioxan ring is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride to introduce chlorine atoms at the 6 and 7 positions.
Attachment of the Ethanolamine Side Chain: The chlorinated benzodioxan is reacted with N-methylaminoethanol under basic conditions to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions in batch or continuous flow reactors. The use of catalysts and optimized reaction conditions ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(N-(6,7-Dichloro-1,4-benzodioxan-2-ylmethyl)-N-methylamino)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorine-substituted positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzodioxan derivatives.
Scientific Research Applications
2-(N-(6,7-Dichloro-1,4-benzodioxan-2-ylmethyl)-N-methylamino)ethanol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(N-(6,7-Dichloro-1,4-benzodioxan-2-ylmethyl)-N-methylamino)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 2-(N-(6,7-Dichloro-1,4-benzodioxan-2-ylmethyl)-N-ethylamino)ethanol
- 2-(N-(6,7-Dichloro-1,4-benzodioxan-2-ylmethyl)-N-methylamino)propanol
Uniqueness
2-(N-(6,7-Dichloro-1,4-benzodioxan-2-ylmethyl)-N-methylamino)ethanol is unique due to its specific substitution pattern and the presence of the ethanolamine side chain. This structural uniqueness contributes to its distinct chemical and biological properties, differentiating it from other similar compounds.
Properties
CAS No. |
101221-50-5 |
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Molecular Formula |
C12H15Cl2NO3 |
Molecular Weight |
292.15 g/mol |
IUPAC Name |
2-[(6,7-dichloro-2,3-dihydro-1,4-benzodioxin-3-yl)methyl-methylamino]ethanol |
InChI |
InChI=1S/C12H15Cl2NO3/c1-15(2-3-16)6-8-7-17-11-4-9(13)10(14)5-12(11)18-8/h4-5,8,16H,2-3,6-7H2,1H3 |
InChI Key |
SGVZSLQLULUCLN-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCO)CC1COC2=CC(=C(C=C2O1)Cl)Cl |
Origin of Product |
United States |
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